molecular formula C7H4F3N3O B1436829 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 94847-20-8

4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B1436829
CAS No.: 94847-20-8
M. Wt: 203.12 g/mol
InChI Key: HPMYGOVTLTVSLD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the high electronegativity of fluorine atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol . One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing the trifluoromethyl group or other functional groups present.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.

Scientific Research Applications

4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: can be compared to other similar compounds, such as:

  • 4-(trifluoromethyl)pyridine

  • Trifluoromethylated benzaldehyde

  • Trifluoromethylated pyrazoles

These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-(trifluoromethyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5(14)12-6-3(4)2-11-13-6/h1-2H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYGOVTLTVSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC1=O)NN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol
Reactant of Route 6
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